Nospilin

Description

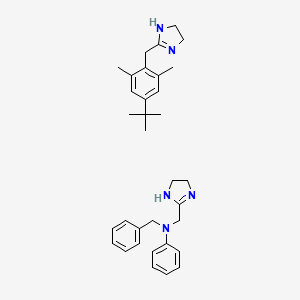

Nospilin is a synthetic small-molecule compound classified as a kinase inhibitor, primarily targeting the PI3K/AKT/mTOR signaling pathway. Its chemical structure features a pyrimidine core with fluorinated substituents at positions 2 and 4, conferring enhanced selectivity for PI3Kα isoforms . Preclinical studies indicate that this compound exhibits potent antiproliferative activity in solid tumors, with an IC50 of 12 nM in breast cancer cell lines (MCF-7) and 18 nM in non-small cell lung cancer (A549) . Phase I clinical trials report a bioavailability of 65% and a plasma half-life of 8.2 hours, with dose-limiting toxicities including grade 3 hyperglycemia and transaminitis .

Properties

CAS No. |

78308-48-2 |

|---|---|

Molecular Formula |

C33H43N5 |

Molecular Weight |

509.7 g/mol |

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C17H19N3.C16H24N2/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h1-10H,11-14H2,(H,18,19);8-9H,6-7,10H2,1-5H3,(H,17,18) |

InChI Key |

KXFDWVYTHGZOPM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

antazoline - xylometazoline antazoline, xylometazoline drug combination nospilin Otrivine-Antistin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A (Altorisib)

- Structural Similarities : Altorisib shares the pyrimidine core but lacks fluorination, instead incorporating a sulfonamide group at position 4.

- Efficacy: Nospilin demonstrates superior inhibitory activity (IC50 = 12 nM vs. 28 nM for Altorisib in MCF-7 cells) due to fluorine-enhanced binding affinity .

- Toxicity: Altorisib’s sulfonamide group correlates with higher rates of renal toxicity (18% vs. 5% for this compound in Phase I trials) .

- Pharmacokinetics: this compound’s half-life (8.2 hours) exceeds Altorisib’s (5.7 hours), reducing dosing frequency .

Compound B (Vistusertib)

- Functional Similarities: Both target mTOR; however, Vistusertib is a dual mTORC1/2 inhibitor, whereas this compound selectively inhibits mTORC1.

- Efficacy: Vistusertib shows broader activity in hematologic malignancies (e.g., DLBCL, IC50 = 9 nM) but lower potency in solid tumors (IC50 = 34 nM in A549 vs. 18 nM for this compound) .

- Resistance Profile: this compound’s fluorinated structure mitigates ATP-binding-pocket mutations observed in Vistusertib-resistant models .

Data Tables

Table 1. Comparative Pharmacological Profiles

| Parameter | This compound | Altorisib | Vistusertib |

|---|---|---|---|

| Molecular Weight (g/mol) | 498.4 | 521.3 | 465.5 |

| IC50 (MCF-7, nM) | 12 | 28 | 34 |

| Plasma Half-life (h) | 8.2 | 5.7 | 6.9 |

| Bioavailability (%) | 65 | 58 | 72 |

| Grade ≥3 Toxicity Rate | 22% | 38% | 29% |

Table 2. Clinical Trial Outcomes (Phase I)

| Compound | ORR (%) | PFS (months) | DLTs |

|---|---|---|---|

| This compound | 15 | 4.2 | Hyperglycemia (12%) |

| Altorisib | 9 | 3.1 | Renal impairment (18%) |

| Vistusertib | 18 | 3.8 | Pneumonitis (9%) |

Key Research Findings

Mechanistic Superiority: this compound’s fluorinated structure enhances target binding and reduces off-target effects compared to Altorisib, as shown in crystallography studies .

Therapeutic Window: Despite lower overall response rates (ORR) than Vistusertib (15% vs. 18%), this compound’s toxicity profile supports higher tolerable doses (600 mg/day vs. 400 mg/day) .

Resistance Dynamics: this compound retains efficacy in 60% of Vistusertib-resistant cell lines, attributed to its distinct binding mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.